physicochemical properties of tert-Butyl (10-aminodecyl)carbamate
physicochemical properties of tert-Butyl (10-aminodecyl)carbamate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (10-aminodecyl)carbamate
Introduction
tert-Butyl (10-aminodecyl)carbamate, also known as 1-Boc-1,10-diaminodecane, is a bifunctional organic compound that plays a crucial role in the field of drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] As a linker molecule, it provides a flexible aliphatic chain that connects a ligand for a target protein with an E3 ubiquitin ligase ligand.[2][3] One end of the molecule features a primary amine, which is reactive towards various electrophiles, while the other end is protected with a tert-butyloxycarbonyl (Boc) group.[1][2] This Boc group can be readily removed under mild acidic conditions, revealing a second primary amine for further conjugation.[1][2] This guide provides a comprehensive overview of the core , along with relevant experimental protocols and a workflow diagram illustrating its application.
Physicochemical Properties
The key are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems, including its reactivity, solubility, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 216961-61-4 | [1][4][5] |
| Molecular Formula | C15H32N2O2 | [1][5] |
| Molecular Weight | 272.43 g/mol | [1][4][5] |
| Boiling Point | 380.4 ± 15.0 °C at 760 mmHg | [4][5] |
| Melting Point | Not Available | [4] |
| Density | 0.932 g/cm³ | [5] |
| pKa (Predicted) | 12.94 ± 0.46 | [5] |
| LogP (Predicted) | 4.68180 | [5] |
| XLogP3 | 3.6 | [5] |
| Appearance | Solid-Liquid Mixture | [4] |
| Storage Conditions | Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20°C. Store in a dry and dark environment. | [1] |
Experimental Protocols
Detailed experimental procedures are essential for the accurate determination of physicochemical properties. Below are generalized protocols for key parameters.
Synthesis of tert-Butyl (10-aminodecyl)carbamate
A common method for the synthesis of mono-Boc protected diamines involves the reaction of a diamine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. To favor mono-protection, an excess of the diamine is typically used.
Materials:
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
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Dissolve 1,10-diaminodecane in dichloromethane (DCM) in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate in DCM dropwise to the stirred diamine solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to isolate the desired mono-protected product.
Determination of Melting Point (where applicable)
Procedure:
-
Calibrate the DSC instrument using standard materials (e.g., indium).
-
Accurately weigh a small sample (1-5 mg) of the purified compound into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
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Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Determination of LogP (Octanol-Water Partition Coefficient)
The shake-flask method is a standard procedure for the experimental determination of LogP.
Procedure:
-
Prepare a stock solution of tert-Butyl (10-aminodecyl)carbamate in a suitable solvent.
-
Prepare a series of flasks containing a mixture of n-octanol and water, pre-saturated with each other.
-
Add a known amount of the stock solution to each flask.
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Shake the flasks at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the flasks to ensure complete phase separation.
-
Carefully sample both the n-octanol and the aqueous phases.
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Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
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Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Application in PROTAC Synthesis Workflow
tert-Butyl (10-aminodecyl)carbamate is a valuable linker for the synthesis of PROTACs. The following diagram illustrates a generalized workflow for its use in conjugating a target protein ligand (TPL) and an E3 ligase ligand (E3LL).
Caption: Generalized workflow for PROTAC synthesis using tert-Butyl (10-aminodecyl)carbamate.
